molecular formula C8H4BrF3O2 B1265428 2-Bromo-4-(trifluoromethyl)benzoic acid CAS No. 328-89-2

2-Bromo-4-(trifluoromethyl)benzoic acid

Cat. No. B1265428
CAS RN: 328-89-2
M. Wt: 269.01 g/mol
InChI Key: SINIIFNWZPCJGU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2-Bromo-4-(trifluoromethyl)benzoic acid, a chemical compound utilized in various synthetic processes, involves several key steps that are crucial for achieving the desired product. One method reported for synthesizing related compounds involves the bromination of methyl benzoic derivatives under specific conditions to introduce bromo groups into the benzoic acid framework. These methodologies might involve free radical reactions under light or with initiators such as AIBN, showcasing the role of bromine as a pivotal reagent in the synthesis of brominated organic compounds (Wang Ping, 2011).

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to 2-Bromo-4-(trifluoromethyl)benzoic acid, have been analyzed to understand their two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Synthesis and Radiosynthesis

2-Bromo-phloretinic acid, a precursor molecule for the radiosynthesis of certain compounds, was prepared through a complex synthesis process. This synthesis is critical for the development of specific radiolabeled compounds (Mertens et al., 2001).

Molecular Reactivity Study

A study focused on the structure and reactivity of 4-bromo-3-(methoxymethoxy) benzoic acid, which shares structural similarities with 2-Bromo-4-(trifluoromethyl)benzoic acid. This research included vibrational analysis and assessment of molecular electrostatic potential (Yadav et al., 2022).

Industrial Process Scale-Up

The compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which has structural similarities with 2-Bromo-4-(trifluoromethyl)benzoic acid, was scaled up for industrial processes. This scale-up is significant for the synthesis of therapeutic SGLT2 inhibitors (Zhang et al., 2022).

Steric Pressure in Chemical Reactions

Research on compounds like 2-Bromo-4-(trifluoromethyl)benzoic acid has provided insights into the steric pressure exerted by the trifluoromethyl group, affecting chemical reactions like metalation and deprotonation (Schlosser et al., 2006).

Synthesis and Biological Activity

The synthesis and biological activity of certain compounds derived from bromo-substituted benzoic acids have been explored, demonstrating their potential as antibacterial and antifungal agents (Mehta, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINIIFNWZPCJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186473
Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)benzoic acid

CAS RN

328-89-2
Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Record name 2-bromo-4-(trifluoromethyl)benzoic acid
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Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Synthesis routes and methods

Procedure details

205 g (1 mol) of 4-(trifluoromethyl)anthranilic acid, 600 ml of glacial acetic acid and 400 ml of 47% hydrobromic acid are introduced successively into a three-liter round-bottomed flask. After dissolution, the reaction mixture is cooled to -10° C., diluted with 400 ml of water and then treated dropwise with a solution of 69 g (1 mol) of sodium nitrite in 200 ml of water while maintaining the temperature below 0° C. When the addition is finished, the reaction mixture is stirred at 0° C. for 2 hours. This solution is run in dropwise into a six-liter reactor containing 143.5 g (1 mol) of cuprous bromide in 500 ml of 47% hydrobromic acid maintained at 60° C. When the addition is finished, the reaction mixture is stirred at 60° C. for one hour, cooled to room temperature and then poured into two liters of ice-cold water. The precipitate which forms is filtered on sintered glass, washed with water and then dried under a stream of air. There is thus obtained 216 g (yield: 80%) of 2-bromo-4-(trifluoromethyl)benzoic acid in the form of a solid melting at 118.5° C.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
143.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Erb, F Mongin - Tetrahedron, 2016 - Elsevier
The base-catalyzed arene halogen ‘dance’was discovered in 1959 when, upon reaction of sodium amide with polyhalogenobenzenes in liquid ammonia, 1, 2, 4-tribromobenzene was …
Number of citations: 46 www.sciencedirect.com
Y Nishiyama, M Nakamura, T Misawa… - Bioorganic & Medicinal …, 2014 - Elsevier
Retinoic acid receptor-related orphan receptors (RORs), which belong to the nuclear receptor superfamily, regulate many physiological processes, including hepatic gluconeogenesis, …
Number of citations: 24 www.sciencedirect.com
KP Bøgesø - Journal of Medicinal Chemistry, 1983 - ACS Publications
A series of l-piperazino-3-phenylindans was synthesized and tested for neuroleptic and thymoleptic activity. Neuroleptic activity was found only in trans racemates and was associated …
Number of citations: 72 pubs.acs.org
TJ Auvil, AE Mattson - Synthesis, 2012 - thieme-connect.com
Internal Lewis acid assisted benzoic acid derivatives are introduced as new low-molecular-weight single-hydrogen-bond donor catalysts for the activation of nitroalkenes. Selected 2-…
Number of citations: 19 www.thieme-connect.com
H Lenormand, V Corcé, G Sorin, C Chhun… - The Journal of …, 2015 - ACS Publications
A new route to Martin’s spirosilanes has been devised. The original synthesis does not allow diversely substituted spirosilane derivatives to be synthesized, and thus their …
Number of citations: 18 pubs.acs.org
SA Sadek, GP Basmadjian, PM Hsu… - Journal of medicinal …, 1983 - ACS Publications
Selenium-75 labeled selenonium analogues of dopamine,[2-(3, 4-dimethoxyphenyl) ethyl] dimethylselenonium iodide (4) andits dihydroxy analogue (7), were prepared by reducing […
Number of citations: 16 pubs.acs.org
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 pubs.acs.org

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